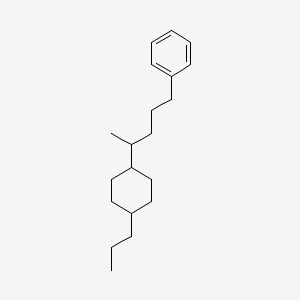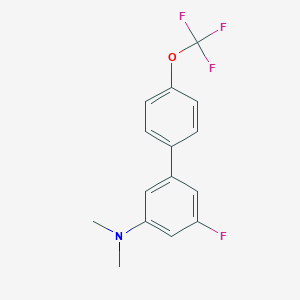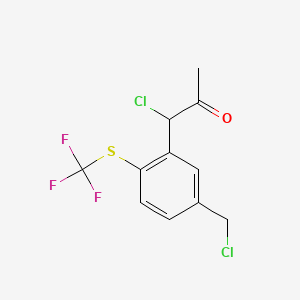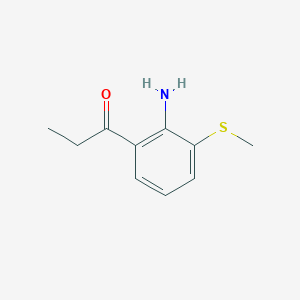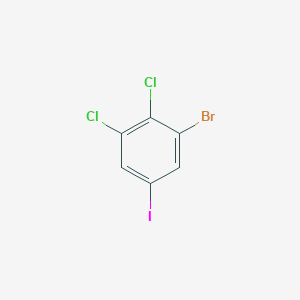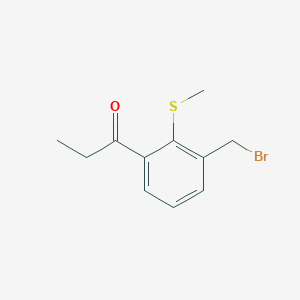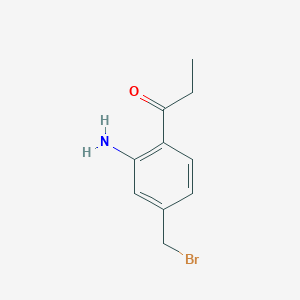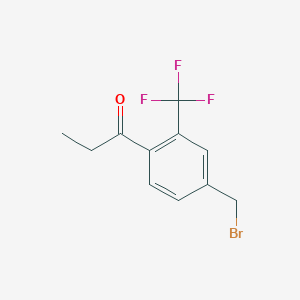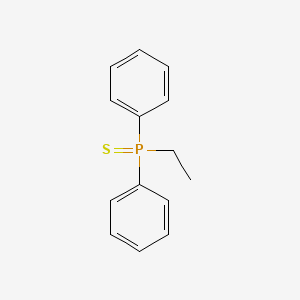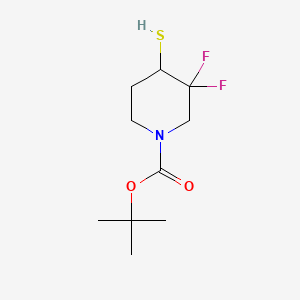
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both fluorine and sulfur atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate typically involves the introduction of fluorine and sulfur functionalities into a piperidine ring. One common method includes the reaction of a piperidine derivative with fluorinating agents and thiol compounds under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thiol Addition: Incorporation of the mercapto group using thiol compounds under basic or acidic conditions.
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and acid catalysts.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The mercapto group, in particular, allows for specific interactions with thiol-reactive sites, making it valuable in biochemical applications.
Propiedades
Fórmula molecular |
C10H17F2NO2S |
|---|---|
Peso molecular |
253.31 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2S/c1-9(2,3)15-8(14)13-5-4-7(16)10(11,12)6-13/h7,16H,4-6H2,1-3H3 |
Clave InChI |
UHZBIUVKACYIRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


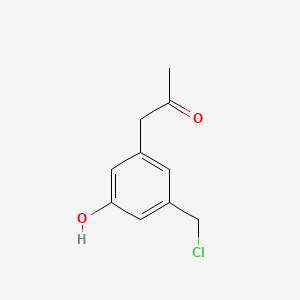
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
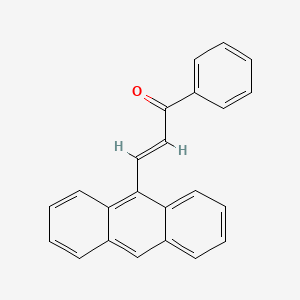
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
